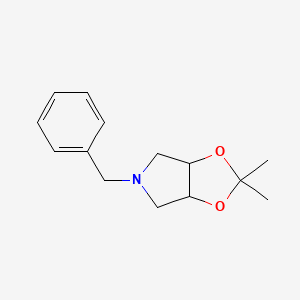

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine

Description

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring fused with a benzyl group and a diolacetonide moiety

Properties

IUPAC Name |

5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2)16-12-9-15(10-13(12)17-14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYOPFBJOFXNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CN(CC2O1)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine typically involves the aza-Cope rearrangement-Mannich cyclization as a key step. This method allows for the formation of cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives . The process involves the [3,3]-sigmatropic rearrangement of amino alcohol derivatives, which proceeds with high yield and diastereoselectivity .

Industrial Production Methods

The target scaffolds can be achieved in 6-7 steps and obtained in racemic form on a multigram scale .

Chemical Reactions Analysis

Types of Reactions

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Pyrrolizines: These compounds share a similar pyrrolidine ring structure and exhibit comparable biological activities.

Pyrrolidine-2-one: This derivative is used in medicinal chemistry for its pharmacological properties.

Pyrrolidine-2,5-diones: These compounds are known for their role in drug discovery and development.

Uniqueness

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine is unique due to its specific diolacetonide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Cis-(3,4-Diolacetonide)-1-benzyl pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives, including this compound, have been extensively studied for their diverse biological activities. These compounds often exhibit significant pharmacological effects such as antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective activities. The unique structural characteristics of pyrrolidine allow for various modifications that enhance their biological efficacy.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrrolidine derivatives can inhibit the growth of various bacterial strains. For instance, studies have shown that certain derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrrolidine ring can significantly influence this activity.

2. Anticancer Properties

this compound has shown promise in anticancer research. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

3. Anti-inflammatory Effects

Compounds with a pyrrolidine scaffold have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation: Pyrrolidine derivatives may act as agonists or antagonists at various receptors, influencing cellular responses.

- Enzyme Inhibition: Many studies highlight the ability of these compounds to inhibit enzymes involved in critical biochemical pathways, such as kinases and phosphatases.

- Cell Signaling Interference: By interacting with signaling molecules within cells, these compounds can alter pathways that regulate cell growth and apoptosis.

Case Study 1: Anticancer Activity

A study published in Frontiers in Pharmacology explored the anticancer effects of a series of pyrrolidine derivatives, including this compound. The compound was tested against various cancer cell lines and showed significant cytotoxicity with an IC50 value in the low micromolar range. Further mechanistic studies suggested that it induces apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were assessed for their activity against E. coli and S. aureus. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics like novobiocin .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 (µM) | Target Organism/Pathway |

|---|---|---|---|

| Antimicrobial | This compound | 0.17 | E. coli DNA gyrase |

| Anticancer | This compound | 5 | Various cancer cell lines |

| Anti-inflammatory | This compound | Not specified | Pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.